molecular formula C7H12O5 B052930 2-Hydroxypropane-1,3-diyl diacetate CAS No. 105-70-4

2-Hydroxypropane-1,3-diyl diacetate

Cat. No.: B052930
CAS No.: 105-70-4
M. Wt: 176.17 g/mol
InChI Key: MPPODKLDCLFLKT-UHFFFAOYSA-N
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Description

2-Hydroxypropane-1,3-diyl diacetate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O5 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Applications :

    • 2-Hydroxypropane-1,3-diyl diacetate is used in the synthesis of various substituted products. Miura et al. (2008) describe its use in the synthesis of 3-substituted (E)-2-(hydroxymethyl)prop-2-enyl acetates, leveraging the regiospecific acetylation of 2-alkylidenepropane-1,3-diols (Miura et al., 2008).
    • A study by Ley and Polara (2007) highlighted the role of 1,2-diacetals, including this compound, in natural product assembly, indicating their use in protection, recognition, and desymmetrization methods in organic chemistry (Ley & Polara, 2007).
  • Macrocyclic Complex Formation :

    • Tandon et al. (1992) and (2007) conducted studies on the formation of macrocyclic complexes with this compound, revealing its use in the creation of copper-based molecular structures (Tandon et al., 1992); (Tandon et al., 2007).
  • Biochemical Applications :

    • Yamamoto et al. (1987) describe the microbial resolution and asymmetric reduction of 1,3-diphenylpropane-1,3-diol using this compound, demonstrating its potential in producing optically active alcohols (Yamamoto et al., 1987).
  • Pharmaceutical Analysis :

    • Krzek et al. (2003) utilized this compound for the HPLC determination of various nitrates in medicinal ointments, showcasing its role in analytical chemistry (Krzek et al., 2003).
  • Environmental Applications :

    • Liu et al. (2014) explored the modification of montmorillonite with hydroxyl-containing Gemini surfactants derived from this compound for the removal of pollutants like phenol and catechol from water (Liu et al., 2014).

Safety and Hazards

This compound is associated with certain hazards. The safety information pictograms indicate a warning, with hazard statements H227, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

It’s known that acetins, a group of compounds to which 1,3-diacetin belongs, are acetyl-esterified compounds of glycerol . They are often used in industrial applications, suggesting that their targets could be varied depending on the specific use case.

Mode of Action

It’s known that acetins can be produced through the acetylation of glycerol . This suggests that 1,3-Diacetin may interact with its targets through similar acetylation reactions, leading to changes in the targets’ properties or functions.

Biochemical Pathways

1,3-Diacetin is likely involved in the esterification of glycerol with acetic acid . This process could lead to the production of mono-, di-, and triacetin

Pharmacokinetics

It’s known that 1,3-diacetin is soluble in water, alcohol, ether, and benzene , which suggests that it could have good bioavailability.

Result of Action

One study has identified diacetin, a compound similar to 1,3-diacetin, as a key volatile used by oil-collecting bees to locate their host flowers . This suggests that 1,3-Diacetin could potentially have similar effects in certain contexts.

Action Environment

The action, efficacy, and stability of 1,3-Diacetin could be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the presence of these solvents in the environment could affect its action. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy.

Properties

IUPAC Name

(3-acetyloxy-2-hydroxypropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPODKLDCLFLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146906
Record name 1,3-Diacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-70-4
Record name 1,3-Diacetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1,3-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropane-1,3-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1,3-DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45CU3Z186
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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